![molecular formula C5H14Cl2N2O B2495977 1,4-Diazepan-6-ol dihydrochloride CAS No. 1951445-01-4](/img/structure/B2495977.png)
1,4-Diazepan-6-ol dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of diazepines often involves reactions with halogeno compounds, nucleophilic substitution, and condensation reactions. For example, diazepines are normally brominated at the 6-position, highlighting a common pathway for substituting dihydrodiazepines at specific positions (Gorringe et al., 1969). Additionally, regiospecific synthesis methods have been developed to prepare diazepine derivatives, showcasing the diversity in synthetic approaches for these compounds (Núñez Alonso et al., 2020).
Molecular Structure Analysis
The molecular structure of diazepines can be complex, with certain derivatives exhibiting nonplanar molecules and varying degrees of torsion. X-ray crystallography provides insights into these structures, revealing how substituents affect the overall conformation of the molecule. For instance, the crystal structure of a specific diazepine derivative was determined, showing an extended conformation with no evidence for intermolecular π–π interactions, indicating the structural diversity within this class of compounds (Bertolasi et al., 2005).
Chemical Reactions and Properties
Diazepines undergo various chemical reactions, including halogenation, nucleophilic substitution, and condensation with aromatic aldehydes. These reactions can lead to the formation of a wide range of derivatives with different substituents and functional groups, demonstrating the chemical versatility of diazepines (Gorringe et al., 1970).
Scientific Research Applications
Synthesis and Chemical Properties
1,4-Diazepan-6-ol dihydrochloride and its derivatives exhibit a range of chemical behaviors and properties, which have been studied for various scientific applications. For instance, [1,4]-Diazepan-6-ols can be oxidized to ketones using specific oxidation conditions, and the fluorination of these diazepanones affords gem-difluorohomopiperazines. This process involves detosylation under microwave conditions, representing a rapid method to access the corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).
Crystal Structures and Docking Studies
1,4-Diazepan-6-ol dihydrochloride derivatives have also been the subject of structural studies and docking analysis, highlighting their potential in the field of drug design and development. The crystal structures and conformational studies of certain 1,4-diazepines reveal that these compounds adopt specific conformations, and analysis indicates that they may inhibit at the active site of target proteins, potentially serving as drug molecules. This is supported by the formation of dimers through N-H…O hydrogen bonds in the compounds (Velusamy et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,4-Diazepan-6-ol dihydrochloride is the benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system . These receptors are found in various regions, including the limbic system and the reticular formation .
Mode of Action
1,4-Diazepan-6-ol dihydrochloride binds to these stereospecific benzodiazepine receptors, enhancing the inhibitory effect of GABA on neuronal excitability . This enhancement is achieved by increasing neuronal membrane permeability to chloride ions . The shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization .
Biochemical Pathways
The biochemical pathways affected by 1,4-Diazepan-6-ol dihydrochloride are primarily those involving GABA, a major inhibitory neurotransmitter in the mammalian central nervous system . By enhancing GABA activity, 1,4-Diazepan-6-ol dihydrochloride increases inhibition in the nervous system, reducing neuronal excitability .
Pharmacokinetics
Similar compounds are known to be well absorbed and have a high volume of distribution
Result of Action
The molecular and cellular effects of 1,4-Diazepan-6-ol dihydrochloride’s action primarily involve the reduction of neuronal excitability . This results in various physiological effects, such as sedation, muscle relaxation, and reduction of anxiety .
properties
IUPAC Name |
1,4-diazepan-6-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h5-8H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVJQOPOACYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-6-ol dihydrochloride |
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